molecular formula C16H34S5 B12811216 Pentasulfide, bis(2,2,4-trimethylpentyl) CAS No. 78718-06-6

Pentasulfide, bis(2,2,4-trimethylpentyl)

Katalognummer: B12811216
CAS-Nummer: 78718-06-6
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: AMIJQOBXZNYGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentasulfide, bis(2,2,4-trimethylpentyl): is a chemical compound with the molecular formula C16H34S5 and a molecular weight of 386.77 g/mol . It is known for its unique structure, which includes five sulfur atoms linked to two 2,2,4-trimethylpentyl groups. This compound is used in various industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pentasulfide, bis(2,2,4-trimethylpentyl) typically involves the reaction of sulfur with 2,2,4-trimethylpentyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions: Pentasulfide, bis(2,2,4-trimethylpentyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Pentasulfide, bis(2,2,4-trimethylpentyl) is used as a reagent in organic synthesis. It is employed in the preparation of sulfur-containing compounds and as a sulfur source in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .

Industry: In the industrial sector, Pentasulfide, bis(2,2,4-trimethylpentyl) is used as an additive in lubricants and as a stabilizer in polymers. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Wirkmechanismus

The mechanism by which Pentasulfide, bis(2,2,4-trimethylpentyl) exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metals and other elements, leading to the formation of new compounds. These interactions can affect the properties of the target molecules, leading to changes in their reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

  • Tetrasulfide, bis(2,2,4-trimethylpentyl)
  • Hexasulfide, bis(2,2,4-trimethylpentyl)
  • Disulfide, bis(2,2,4-trimethylpentyl)

Comparison: Pentasulfide, bis(2,2,4-trimethylpentyl) is unique due to the presence of five sulfur atoms in its structure. This gives it distinct chemical properties compared to similar compounds with fewer or more sulfur atoms. For example, Tetrasulfide, bis(2,2,4-trimethylpentyl) has four sulfur atoms, which affects its reactivity and stability differently compared to Pentasulfide, bis(2,2,4-trimethylpentyl) .

Eigenschaften

CAS-Nummer

78718-06-6

Molekularformel

C16H34S5

Molekulargewicht

386.8 g/mol

IUPAC-Name

2,2,4-trimethyl-1-(2,2,4-trimethylpentylpentasulfanyl)pentane

InChI

InChI=1S/C16H34S5/c1-13(2)9-15(5,6)11-17-19-21-20-18-12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3

InChI-Schlüssel

AMIJQOBXZNYGJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(C)CSSSSSCC(C)(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.